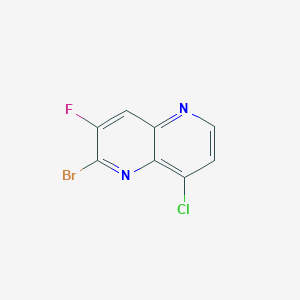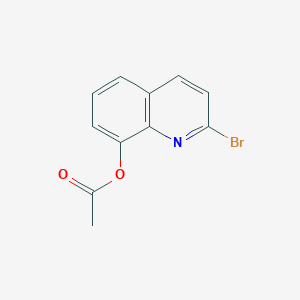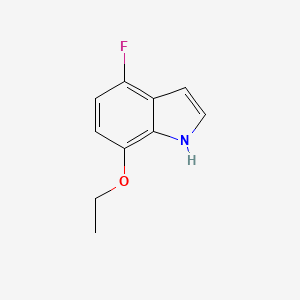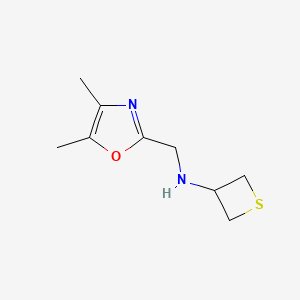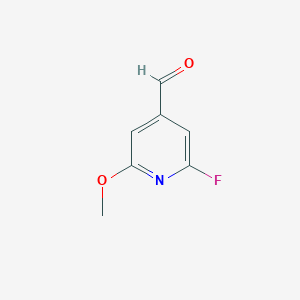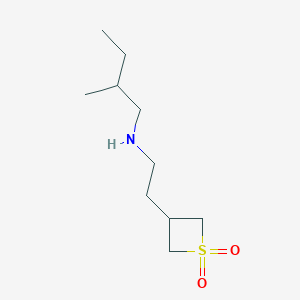
3-(2-((2-Methylbutyl)amino)ethyl)thietane1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound It features a thietane ring, which is a four-membered ring containing a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-dioxide typically involves the reaction of thietan-3-one with 2-methylbutylamine. The process includes the addition of the amine to the carbonyl group of thietan-3-one, followed by oxidation of the sulfur atom to form the dioxide. The reaction conditions often require the use of an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thietane derivatives with lower oxidation states.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thietane derivatives.
Substitution: Various substituted thietane derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-dioxide involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom in the thietane ring can form strong interactions with metal ions, which may play a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-dione
- 3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-sulfone
Uniqueness
3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-dioxide is unique due to its specific substitution pattern and the presence of the thietane ring. This structure imparts distinct chemical and biological properties compared to other sulfur-containing heterocycles.
Propriétés
Formule moléculaire |
C10H21NO2S |
|---|---|
Poids moléculaire |
219.35 g/mol |
Nom IUPAC |
N-[2-(1,1-dioxothietan-3-yl)ethyl]-2-methylbutan-1-amine |
InChI |
InChI=1S/C10H21NO2S/c1-3-9(2)6-11-5-4-10-7-14(12,13)8-10/h9-11H,3-8H2,1-2H3 |
Clé InChI |
RDVJFTYAADEMHE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CNCCC1CS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15233346.png)
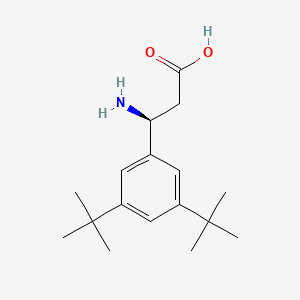
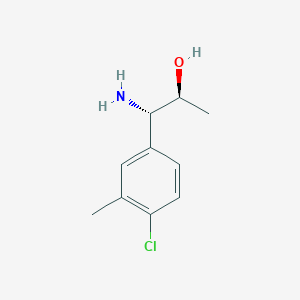
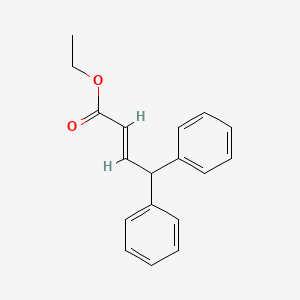
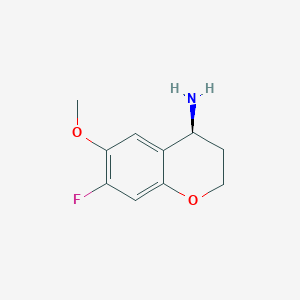
![6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B15233387.png)
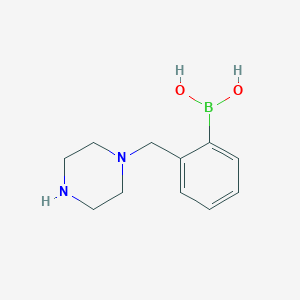
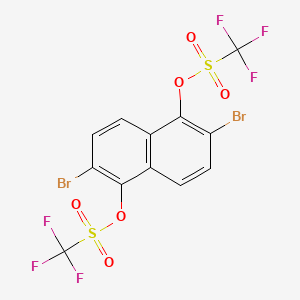
![Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid](/img/structure/B15233399.png)
